molecular formula C9H5F6IO2 B2359844 1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene CAS No. 1820736-26-2

1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene

Cat. No.: B2359844
CAS No.: 1820736-26-2
M. Wt: 386.032
InChI Key: LMWSJLZEAXXRQL-UHFFFAOYSA-N
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Description

1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene is an organic compound with the molecular formula C9H5F6IO2 and a molecular weight of 386.03 g/mol . This compound is characterized by the presence of an iodine atom and multiple fluorine atoms, making it a valuable intermediate in organic synthesis and various industrial applications.

Mechanism of Action

Preparation Methods

The synthesis of 1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene can be achieved through several synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction to replace one of the iodine atoms with a bromine atom, yielding the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene has several scientific research applications:

Comparison with Similar Compounds

1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of iodine and multiple fluorine atoms, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6IO2/c10-7(18-9(13,14)15)8(11,12)17-6-3-1-5(16)2-4-6/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWSJLZEAXXRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(OC(F)(F)F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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